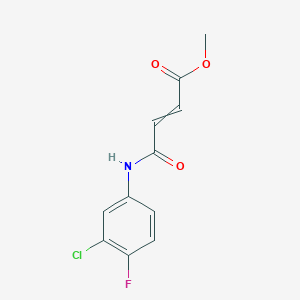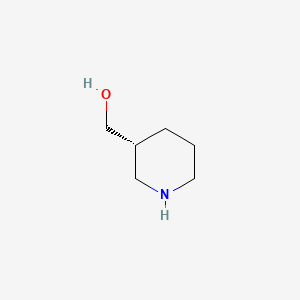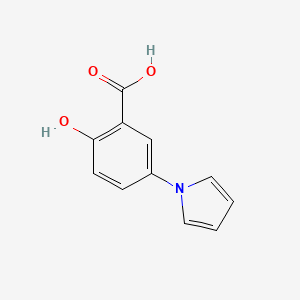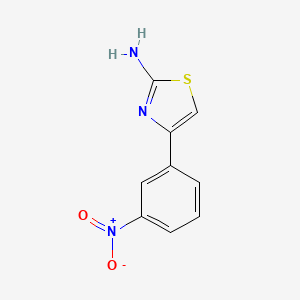
4-(3-硝基苯基)-1,3-噻唑-2-胺
概述
描述
4-(3-Nitrophenyl)-1,3-thiazol-2-amine is a heterocyclic compound that features a thiazole ring substituted with a 3-nitrophenyl group at the 4-position and an amine group at the 2-position
科学研究应用
4-(3-Nitrophenyl)-1,3-thiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly as inhibitors of enzymes like monoamine oxidase.
Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.
Industrial Chemistry: It can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of 4-(3-Nitrophenyl)-1,3-thiazol-2-amine, also known as 2-Amino-4-(3-nitrophenyl)thiazole, is the human monoamine oxidase (hMAO) A and B isoforms . These enzymes play a crucial role in the metabolism of monoamine neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in various physiological functions including mood regulation, stress response, and cognitive processes.
Mode of Action
The compound interacts with its targets, the hMAO A and B isoforms, by inhibiting their activity This inhibition prevents the breakdown of monoamine neurotransmitters, thereby increasing their availability in the synaptic cleft and enhancing neurotransmission
Biochemical Pathways
The inhibition of hMAO A and B isoforms affects the monoamine metabolic pathways. By preventing the breakdown of monoamine neurotransmitters, the compound can potentially alter various physiological processes regulated by these neurotransmitters. For instance, it may affect mood regulation and stress response, which are influenced by serotonin and norepinephrine levels, respectively .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve an increase in monoamine neurotransmitter levels due to the inhibition of hMAO A and B isoforms . This can lead to enhanced neurotransmission and potential alterations in physiological processes regulated by these neurotransmitters.
生化分析
Biochemical Properties
4-(3-Nitrophenyl)-1,3-thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with enzymes such as monoamine oxidase, specifically the B isoform, where it acts as an inhibitor. This interaction is crucial for the regulation of neurotransmitter levels in the brain, making it a potential candidate for the treatment of neurodegenerative disorders . Additionally, 4-(3-Nitrophenyl)-1,3-thiazol-2-amine has been shown to exhibit antioxidant properties, interacting with proteins and other biomolecules to mitigate oxidative stress .
Cellular Effects
The effects of 4-(3-Nitrophenyl)-1,3-thiazol-2-amine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly those involved in oxidative stress responses. This compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For instance, 4-(3-Nitrophenyl)-1,3-thiazol-2-amine has been observed to upregulate antioxidant defense genes, thereby enhancing the cell’s ability to combat oxidative damage .
Molecular Mechanism
At the molecular level, 4-(3-Nitrophenyl)-1,3-thiazol-2-amine exerts its effects through specific binding interactions with biomolecules. It binds to the active site of monoamine oxidase B, inhibiting its activity and preventing the breakdown of neurotransmitters. This inhibition results in increased levels of neurotransmitters, which can have therapeutic effects in neurodegenerative diseases. Additionally, 4-(3-Nitrophenyl)-1,3-thiazol-2-amine can interact with other enzymes and proteins, leading to changes in their activity and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(3-Nitrophenyl)-1,3-thiazol-2-amine have been studied over time to understand its stability and long-term impact on cellular function. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that 4-(3-Nitrophenyl)-1,3-thiazol-2-amine can have sustained effects on cellular function, particularly in enhancing antioxidant defenses and modulating enzyme activity .
Dosage Effects in Animal Models
The effects of 4-(3-Nitrophenyl)-1,3-thiazol-2-amine vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects such as enhanced antioxidant activity and neuroprotection. At higher doses, it can lead to toxic effects, including cellular damage and impaired function. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications .
Metabolic Pathways
4-(3-Nitrophenyl)-1,3-thiazol-2-amine is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound can influence metabolic flux and alter metabolite levels, particularly those related to oxidative stress and neurotransmitter metabolism. Understanding these pathways is crucial for elucidating the compound’s overall biological effects and potential therapeutic applications .
Transport and Distribution
Within cells and tissues, 4-(3-Nitrophenyl)-1,3-thiazol-2-amine is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which in turn affect its biological activity. For instance, the compound’s ability to cross the blood-brain barrier is essential for its neuroprotective effects .
Subcellular Localization
The subcellular localization of 4-(3-Nitrophenyl)-1,3-thiazol-2-amine plays a critical role in its activity and function. The compound is often directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its interactions with enzymes and proteins, ultimately determining its biochemical and cellular effects .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-nitrophenyl)-1,3-thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-nitrobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate is then cyclized in the presence of an acid catalyst to yield the desired thiazole compound .
Industrial Production Methods
While specific industrial production methods for 4-(3-nitrophenyl)-1,3-thiazol-2-amine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
4-(3-Nitrophenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Cyclization: The compound can form various cyclic derivatives through intramolecular reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields 4-(3-aminophenyl)-1,3-thiazol-2-amine, while substitution reactions can introduce various functional groups onto the thiazole ring.
相似化合物的比较
Similar Compounds
4-(3-Nitrophenyl)-1,3-thiazol-2-ylhydrazone: Similar in structure but with a hydrazone group, showing different biological activities.
2-(4-Nitrophenyl)-1,3-thiazole: Lacks the amine group, leading to different chemical reactivity and applications.
Uniqueness
4-(3-Nitrophenyl)-1,3-thiazol-2-amine is unique due to the presence of both the nitrophenyl and amine groups, which confer distinct electronic properties and reactivity. This makes it a versatile compound for various chemical transformations and applications in different fields.
属性
IUPAC Name |
4-(3-nitrophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O2S/c10-9-11-8(5-15-9)6-2-1-3-7(4-6)12(13)14/h1-5H,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHBDOPARQRNCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=CSC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60346597 | |
| Record name | 4-(3-Nitrophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57493-24-0 | |
| Record name | 4-(3-Nitrophenyl)-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60346597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Amino-4-(3-nitrophenyl)thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-(3-Nitrophenyl)-1,3-thiazol-2-amine in the development of highly refractive materials?
A: While the provided research paper [] doesn't explicitly focus on 4-(3-Nitrophenyl)-1,3-thiazol-2-amine itself, it highlights the importance of thiazole-containing structures in enhancing the refractive index of polyimides. These polymers are known for their excellent thermal stability, mechanical strength, and optical transparency. Therefore, incorporating thiazole units, potentially derived from compounds like 4-(3-Nitrophenyl)-1,3-thiazol-2-amine, can lead to the development of high-performance polymers suitable for applications requiring high refractive indices, such as optical lenses, films, and coatings.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-(Trifluoromethyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-2-carboxylic acid](/img/structure/B1299858.png)
![5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299859.png)


![2'-Methyl-1H,1'H-[2,5']bibenzoimidazolyl-5-ylamine](/img/structure/B1299870.png)
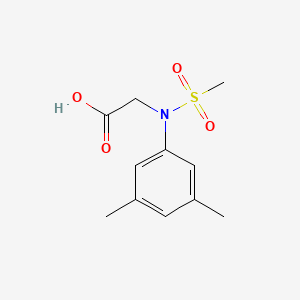
![[(3-Chloro-2-methyl-phenyl)-methanesulfonyl-amino]-acetic acid](/img/structure/B1299879.png)

